N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Overview
Description
“N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1000896-85-4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C6 H10 N2 O . Cl H . The InChI code for this compound is 1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 162.62 .Scientific Research Applications
Synthesis and Characterization
- Research shows advancements in synthesizing novel compounds structurally similar to N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride. For example, the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, characterized by various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).
Photocytotoxicity and Cellular Uptake
- Studies involving similar compounds have explored their potential in medical applications, such as iron(III) complexes showing significant photocytotoxicity and selectivity in cancer cells (Basu et al., 2015).
Applications in Corrosion Inhibition
- Amino acid compounds, structurally analogous to this compound, have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015).
Antibacterial Activity
- Compounds with isoxazolyl groups, similar to this compound, have demonstrated notable antibacterial activity, particularly against penicillin-resistant staphylococci (Smith, Hamilton-Miller, & Knox, 1962).
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAQOUQIBYDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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